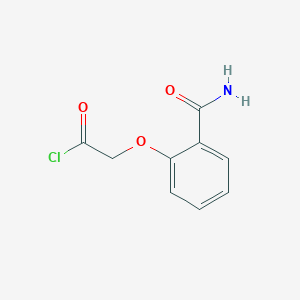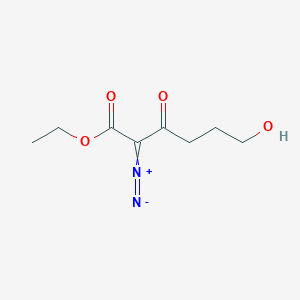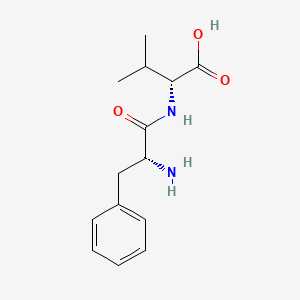
D-Phenylalanyl-D-valine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Phenylalanyl-D-valine: is a dipeptide composed of two amino acids, D-phenylalanine and D-valine
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: D-Phenylalanyl-D-valine can be synthesized through a peptide coupling reaction. This involves the activation of the carboxyl group of D-phenylalanine and subsequent reaction with the amino group of D-valine. Common reagents used for this purpose include carbodiimides like dicyclohexylcarbodiimide (DCC) and coupling agents like N-hydroxysuccinimide (NHS).
Microbial Preparation: Microbial methods involve the use of specific enzymes such as D-aminoacylase and D-hydantoinase to catalyze the formation of this compound from precursor molecules
Industrial Production Methods: Industrial production often employs microbial synthesis due to its high stereo selectivity, mild reaction conditions, and environmentally friendly process. This method can be classified into three categories: microbial asymmetric degradation of DL-valine, microbial stereoselective hydrolysis of N-acyl-DL-valine, and microbial specific hydrolysis of DL-5-isopropylhydantoin .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: D-Phenylalanyl-D-valine can undergo oxidation reactions, particularly at the phenyl group of D-phenylalanine.
Reduction: Reduction reactions can occur at the carboxyl group, converting it to an alcohol.
Substitution: Substitution reactions can take place at the amino group, where various substituents can be introduced.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like acyl chlorides or alkyl halides in the presence of a base.
Major Products:
Oxidation: Formation of phenylacetic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of N-substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry: D-Phenylalanyl-D-valine is used as a chiral building block in the synthesis of more complex molecules. Its unique stereochemistry makes it valuable in asymmetric synthesis .
Biology: This compound is studied for its role in protein-protein interactions and enzyme-substrate specificity. It is also used in the development of peptide-based drugs .
Medicine: It is being explored for its analgesic and anti-inflammatory properties .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and food additives .
Mecanismo De Acción
D-Phenylalanyl-D-valine exerts its effects by interacting with specific molecular targets such as enzymes and receptors. The phenyl group of D-phenylalanine can interact with hydrophobic pockets in proteins, while the valine moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
D-Phenylalanine: Shares the phenyl group but lacks the valine moiety.
D-Valine: Contains the valine moiety but lacks the phenyl group.
L-Phenylalanyl-L-valine: The L-isomer of the compound, which has different stereochemistry and potentially different biological activity
Uniqueness: D-Phenylalanyl-D-valine is unique due to its specific stereochemistry, which can result in different biological activities compared to its L-isomers or individual amino acids. Its combination of hydrophobic and hydrogen bonding interactions makes it a versatile compound in various applications .
Propiedades
Número CAS |
112674-81-4 |
|---|---|
Fórmula molecular |
C14H20N2O3 |
Peso molecular |
264.32 g/mol |
Nombre IUPAC |
(2R)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C14H20N2O3/c1-9(2)12(14(18)19)16-13(17)11(15)8-10-6-4-3-5-7-10/h3-7,9,11-12H,8,15H2,1-2H3,(H,16,17)(H,18,19)/t11-,12-/m1/s1 |
Clave InChI |
IEHDJWSAXBGJIP-VXGBXAGGSA-N |
SMILES isomérico |
CC(C)[C@H](C(=O)O)NC(=O)[C@@H](CC1=CC=CC=C1)N |
SMILES canónico |
CC(C)C(C(=O)O)NC(=O)C(CC1=CC=CC=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


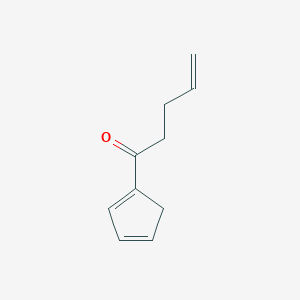

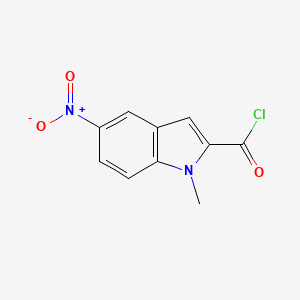
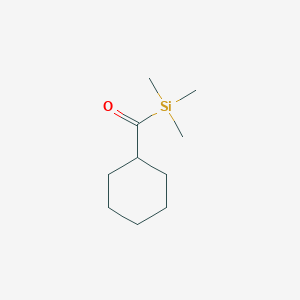
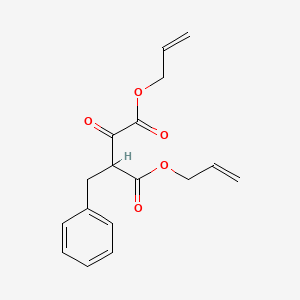
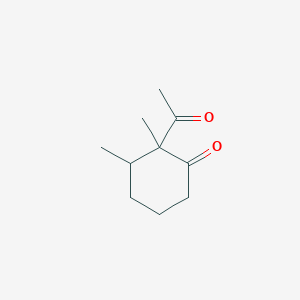
![Thieno[3,4-d]isoxazole, 3a,4,6,6a-tetrahydro-3-phenyl-, 5,5-dioxide](/img/structure/B14296862.png)
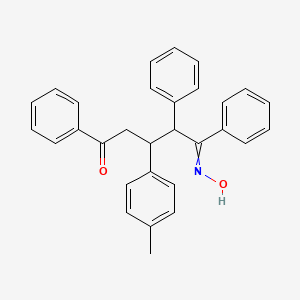

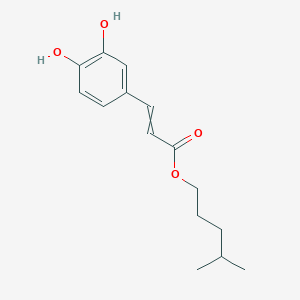
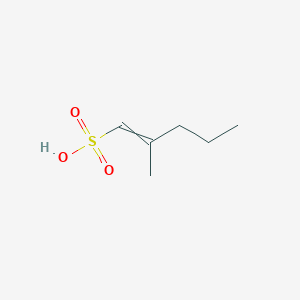
![2-Chloro-4-[(methylsulfanyl)(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14296896.png)
